2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

Catalog No.
S920049
CAS No.
204322-92-9
M.F
C27H23N3O6
M. Wt
485.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbo...

CAS Number

204322-92-9

Product Name

2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

IUPAC Name

2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid

Molecular Formula

C27H23N3O6

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H23N3O6/c28-12-13-29-25(33)24-20(10-5-11-22(24)30(27(29)35)14-23(31)32)26(34)36-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15,28H2,(H,31,32)

InChI Key

UERYYFXGRSOTPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O

Molecular Structure Analysis

The key features of FLP-acid's structure include:

  • Central quinazolinone core: This core structure, consisting of a fused benzene and pyrimidine ring system with two carbonyl groups, provides a rigid and stable platform for the molecule [].
  • Fmoc protecting group: The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) attached at the fifth position of the quinazolinone ring serves as a protecting group for the amine functionality. This group ensures selective attachment of amino acids during peptide synthesis while preventing unwanted reactions.
  • 2-aminoethyl side chain: The side chain linked to the first carbon position consists of a two-carbon chain terminating with an amine group. This amine group becomes available for peptide bond formation after Fmoc deprotection [].
  • Carboxylic acid group: The molecule possesses a carboxylic acid group (COOH) at the second position. This group is crucial for amide bond formation between FLP-acid and another amino acid in peptide synthesis [].

Chemical Reactions Analysis

  • Fmoc Deprotection: The Fmoc group is removed under basic conditions (e.g., using piperidine) to reveal the free amine group on the side chain. This step activates FLP-acid for peptide bond formation.
R-CO-NH-CH(Ph)(OCH2Ph) + HNR2 -> R-CO-NH2 + PhCH(OCH2Ph) + NR2 (where R is the quinazolinone core and Ph represents phenyl group)
  • Peptide Bond Formation: The deprotected amine group of FLP-acid reacts with the C-terminus carboxylic acid group of another amino acid, forming an amide bond (peptide bond) under coupling reagent activation (e.g., using HATU or DIC/DMAP). The cycle of deprotection and coupling is repeated to achieve desired peptide sequences [].

Physical And Chemical Properties Analysis

  • Solid form at room temperature: The presence of multiple aromatic rings and the carboxylic acid group suggests FLP-acid likely exists as a solid at ambient temperature [].
  • Moderate solubility in organic solvents: The molecule likely exhibits moderate solubility in organic solvents like dichloromethane and dimethylformamide (DMF) due to the combined presence of hydrophobic and hydrophilic moieties [].
  • Poor solubility in water: The limited number of polar groups compared to non-polar aromatic functionalities suggests low water solubility [].

FLP-acid itself doesn't possess a specific biological mechanism of action. Its primary function lies in serving as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide sequence, the specific activity of the resulting peptide depends on its amino acid sequence and conformation.

  • Mild irritant: FLP-acid may cause mild skin and eye irritation. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
  • Potential for allergic reactions: As with any organic compound, there's a potential for allergic reactions upon exposure. People with known allergies to similar compounds should handle FLP-acid with caution [].

Potential Anticancer Agent

FLD has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxicity (toxic to cells) against various cancer cell lines, including those of breast, colon, and lung cancer []. The mechanism of action is thought to involve inhibition of topoisomerase II, an enzyme essential for DNA replication []. However, further research is needed to determine the efficacy and safety of FLD in cancer treatment [].

Antibacterial Activity

FLD has also been explored for its antibacterial properties. Studies suggest that it may be effective against some Gram-positive bacteria, such as Staphylococcus aureus []. The exact mechanism by which FLD exerts its antibacterial effect is not fully understood, but it may involve disruption of bacterial cell membranes []. More research is needed to assess the potential of FLD as an antibacterial agent and to determine its effectiveness against a wider range of bacteria [].

Other Potential Applications

FLD's research extends beyond anticancer and antibacterial applications. Studies suggest it may have potential in other areas such as antifungaland antiviral therapies [, ]. However, these investigations are still in their early stages, and more research is needed to verify these potential applications [, ].

XLogP3

0.2

Wikipedia

[3-(2-Aminoethyl)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid

Dates

Modify: 2023-08-16

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